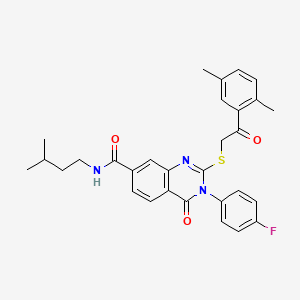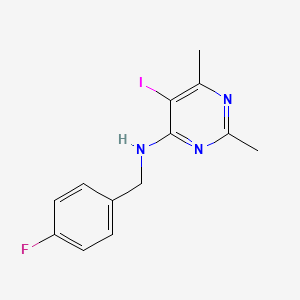
N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 5-iodo-2,6-dimethyl-4-pyrimidinone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, boronic acids, and bases such as potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyrimidines .
科学研究应用
N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
相似化合物的比较
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the pyrimidine ring and iodine atom.
5-Iodo-2,6-dimethyl-4-pyrimidinone: Contains the pyrimidine ring and iodine atom but lacks the fluorobenzyl group.
N-(4-fluorobenzyl)-2,6-dimethyl-4-pyrimidinamine: Similar structure but without the iodine atom.
Uniqueness
N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-iodo-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FIN3/c1-8-12(15)13(18-9(2)17-8)16-7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSCNQSTVNJYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2=CC=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
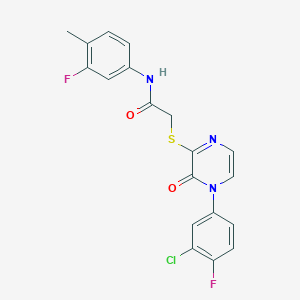

![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)
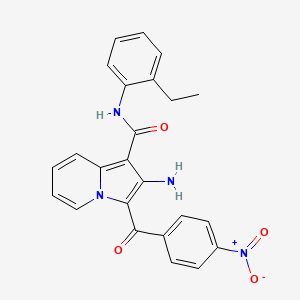

![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2692327.png)

![2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2692331.png)

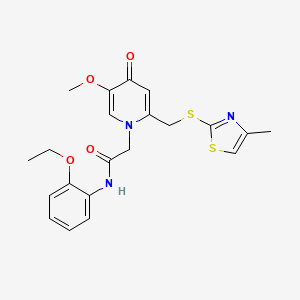
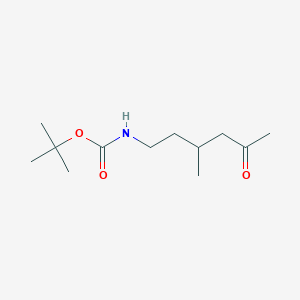
![2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2692337.png)
![N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2692340.png)
